molecular formula C20H12ClN B14232633 2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile CAS No. 823227-23-2

2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile

Cat. No.: B14232633
CAS No.: 823227-23-2
M. Wt: 301.8 g/mol
InChI Key: DABJOYYBICKZCF-UHFFFAOYSA-N
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Description

2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile is a chemical compound with a complex structure that includes a chloromethyl group, a phenyl ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile typically involves multiple steps, including the formation of the hex-3-ene-1,5-diyn-1-yl backbone and the introduction of the chloromethyl and benzonitrile groups. Common synthetic routes may involve:

    Formation of the Hex-3-ene-1,5-diyn-1-yl Backbone: This can be achieved through a series of coupling reactions, such as Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst.

    Introduction of the Chloromethyl Group: This step can be carried out using chloromethylation reactions, where a chloromethylating agent such as chloromethyl methyl ether is used.

    Attachment of the Benzonitrile Group: This can be done through nucleophilic substitution reactions, where a benzonitrile derivative is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with functional groups like amines or thiols.

Scientific Research Applications

2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenyl and benzonitrile groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-{6-[2-(Bromomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile: Similar structure but with a bromomethyl group instead of chloromethyl.

    2-{6-[2-(Methyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile: Similar structure but with a methyl group instead of chloromethyl.

Uniqueness

2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for covalent modification of biomolecules. This makes it a valuable compound for research in chemical biology and medicinal chemistry.

Properties

CAS No.

823227-23-2

Molecular Formula

C20H12ClN

Molecular Weight

301.8 g/mol

IUPAC Name

2-[6-[2-(chloromethyl)phenyl]hex-3-en-1,5-diynyl]benzonitrile

InChI

InChI=1S/C20H12ClN/c21-15-19-13-7-5-11-17(19)9-3-1-2-4-10-18-12-6-8-14-20(18)16-22/h1-2,5-8,11-14H,15H2

InChI Key

DABJOYYBICKZCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCl)C#CC=CC#CC2=CC=CC=C2C#N

Origin of Product

United States

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